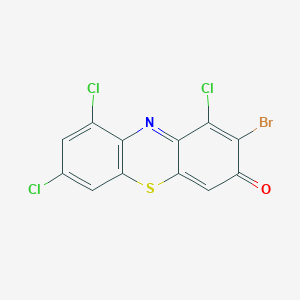
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product. The structures of the newly synthesized compounds are characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting enzymes such as lipoxygenase, which plays a role in the biosynthesis of leukotrienes . Additionally, its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in pathogens.
類似化合物との比較
Similar Compounds
- 2-Bromo-3H-phenothiazin-3-one
- 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone
- 2-Bromo-7-chloro-1,4-dimethoxy-3H-phenothiazin-3-one
Uniqueness
2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of multiple halogen atoms enhances its reactivity and potential for various chemical transformations. Additionally, its broad spectrum of biological activities makes it a valuable compound for therapeutic research and industrial applications.
特性
CAS番号 |
62992-83-0 |
|---|---|
分子式 |
C12H3BrCl3NOS |
分子量 |
395.5 g/mol |
IUPAC名 |
2-bromo-1,7,9-trichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3BrCl3NOS/c13-9-6(18)3-8-12(10(9)16)17-11-5(15)1-4(14)2-7(11)19-8/h1-3H |
InChIキー |
VJYNOMMHDVILKK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1SC3=CC(=O)C(=C(C3=N2)Cl)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
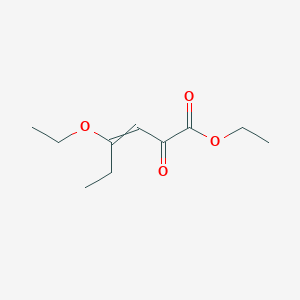

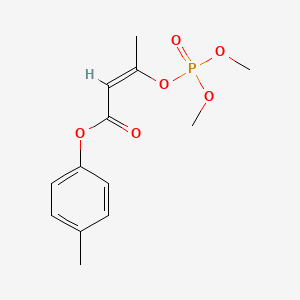
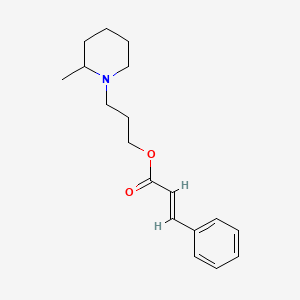



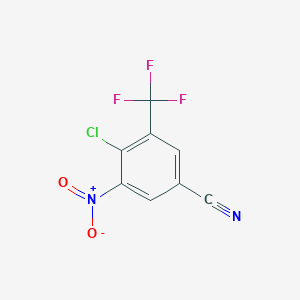
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)
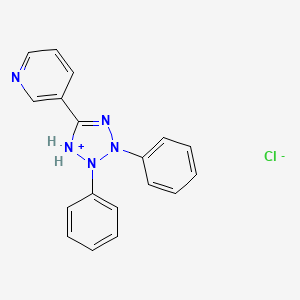
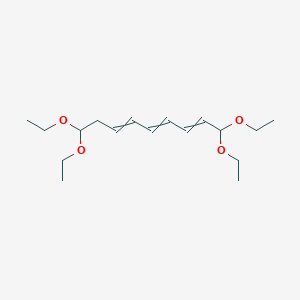

![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
